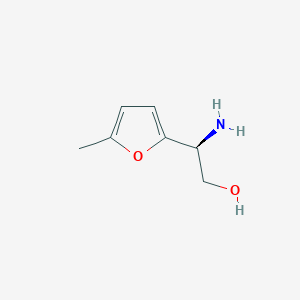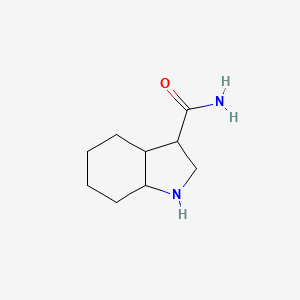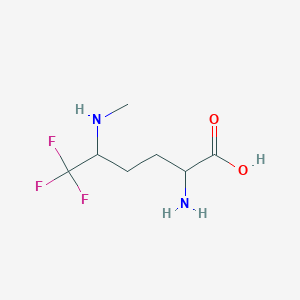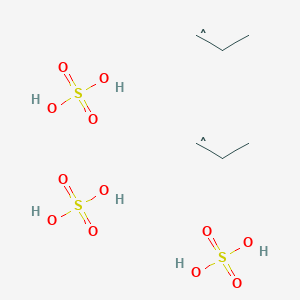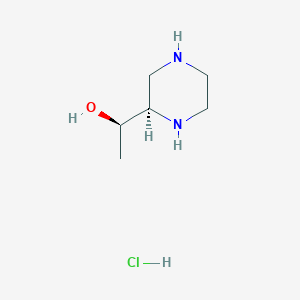
(R)-1-((R)-Piperazin-2-YL)ethanol hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(®-Piperazin-2-YL)ethanol hydrochloride is a chiral compound that features a piperazine ring substituted with an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-Piperazin-2-YL)ethanol hydrochloride typically involves the reaction of ®-piperazine with an appropriate ethanol derivative under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) to convert the ethanol derivative into an intermediate, which then reacts with ®-piperazine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(®-Piperazin-2-YL)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various alkyl halides .
Wissenschaftliche Forschungsanwendungen
®-1-(®-Piperazin-2-YL)ethanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients
Wirkmechanismus
The mechanism of action of ®-1-(®-Piperazin-2-YL)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-((S)-Piperazin-2-YL)ethanol hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
N-ethylpiperazine: A structurally related compound with different functional groups.
Piperazine derivatives: Various derivatives with modifications to the piperazine ring or substituents
Uniqueness
®-1-(®-Piperazin-2-YL)ethanol hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other related compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C6H15ClN2O |
|---|---|
Molekulargewicht |
166.65 g/mol |
IUPAC-Name |
(1R)-1-[(2R)-piperazin-2-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(9)6-4-7-2-3-8-6;/h5-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
InChI-Schlüssel |
QENNSTMMWOVAQF-KGZKBUQUSA-N |
Isomerische SMILES |
C[C@H]([C@H]1CNCCN1)O.Cl |
Kanonische SMILES |
CC(C1CNCCN1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


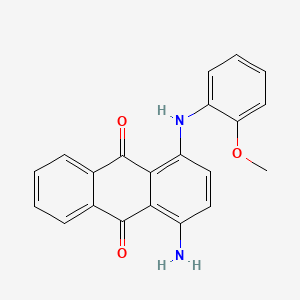
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)

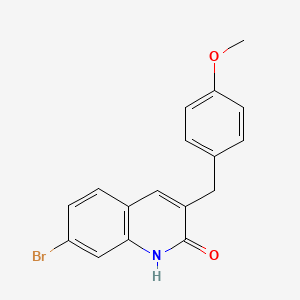
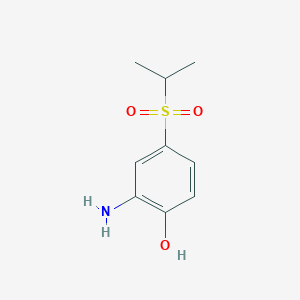
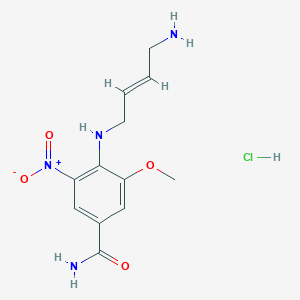
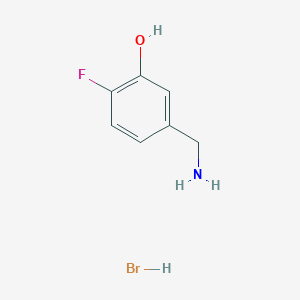
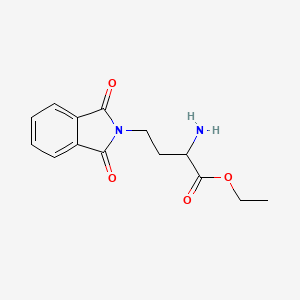

![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
